molecular formula C9H11NO2 B14197894 N-[Methoxy(phenyl)methyl]formamide CAS No. 847928-77-2

N-[Methoxy(phenyl)methyl]formamide

Katalognummer: B14197894
CAS-Nummer: 847928-77-2
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: RLSKIAZIOGRIOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[Methoxy(phenyl)methyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a formamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-[Methoxy(phenyl)methyl]formamide can be synthesized through several methods. One common approach involves the reaction of methoxybenzylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process may also be optimized to minimize the formation of by-products and reduce the overall production cost.

Analyse Chemischer Reaktionen

Types of Reactions

N-[Methoxy(phenyl)methyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-[Methoxy(phenyl)methyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of N-[Methoxy(phenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylformamide: Similar in structure but lacks the methoxy group.

    N-Phenylformamide: Similar but without the methoxy group.

    N,N-Dimethylformamide: Contains two methyl groups instead of a methoxy and phenyl group.

Uniqueness

N-[Methoxy(phenyl)methyl]formamide is unique due to the presence of both a methoxy group and a phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications compared to its analogs.

Eigenschaften

CAS-Nummer

847928-77-2

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

N-[methoxy(phenyl)methyl]formamide

InChI

InChI=1S/C9H11NO2/c1-12-9(10-7-11)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,10,11)

InChI-Schlüssel

RLSKIAZIOGRIOU-UHFFFAOYSA-N

Kanonische SMILES

COC(C1=CC=CC=C1)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.